molecular formula C21H24N4O2S B2732900 N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide CAS No. 2034259-81-7

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide

Cat. No.: B2732900
CAS No.: 2034259-81-7
M. Wt: 396.51
InChI Key: VCRYBLYXUKAWBL-UHFFFAOYSA-N
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Description

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide is a complex organic compound that features a quinoline core, a piperidine ring, and a sulfonamide group

Scientific Research Applications

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated piperidine derivatives .

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperidine ring can interact with protein binding sites. The sulfonamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide is unique due to its combination of a quinoline core, a piperidine ring, and a sulfonamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-16-14-19(7-11-22-16)25-12-8-17(9-13-25)15-24-28(26,27)20-6-2-4-18-5-3-10-23-21(18)20/h2-7,10-11,14,17,24H,8-9,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRYBLYXUKAWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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